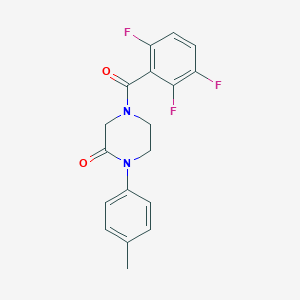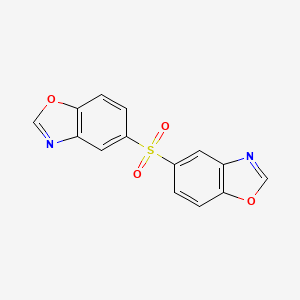![molecular formula C27H30N4O7 B5591044 N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5591044.png)
N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to the specified molecule often involves multi-step chemical reactions, starting from simple precursors. For instance, studies on similar compounds have shown that the synthesis of hydrazone derivatives can be achieved through the reaction of hydrazides with aldehydes or ketones under various conditions (Kadhim & Mekky, 2021). The synthesis procedures typically aim to optimize yields and purity, with considerations for reaction conditions such as temperature, solvent choice, and reaction time.
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by X-ray crystallography, revealing intricate details about their geometries and confirming the presence of specific functional groups (Quoc et al., 2019). These structures often display significant molecular interactions, such as hydrogen bonding, which can influence their physical properties and reactivity.
Chemical Reactions and Properties
Chemical reactions involving these compounds can vary widely, encompassing a range of organic synthesis techniques. Reactions such as nitration, acylation, and the formation of complexes with metals have been reported (Shakdofa et al., 2017). These reactions are crucial for modifying the chemical properties of the compounds for specific applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure and substituents present in the molecule. For example, the introduction of nitro groups can affect the electron distribution within the molecule, impacting its physical properties and interactions with solvents (Nandi et al., 2012).
Chemical Properties Analysis
The chemical properties of these compounds are significantly influenced by their functional groups. Hydrazone and nitro groups, in particular, impart a range of reactivities, allowing for further chemical modifications and applications in synthesis. The presence of these groups can also confer specific optical and electronic properties, making the compounds of interest for materials science applications (Naseema et al., 2010).
- (Kadhim & Mekky, 2021)
- (Quoc et al., 2019)
- (Shakdofa et al., 2017)
- (Nandi et al., 2012)
- (Naseema et al., 2010)
Scientific Research Applications
Optical Device Applications
Hydrazones similar to the compound have been synthesized and investigated for their third-order nonlinear optical properties using a single-beam z-scan technique. These compounds demonstrated two-photon absorption at 532 nm, indicating potential applications in optical devices such as optical limiters and optical switches. Among the compounds studied, certain hydrazones exhibited better optical power limiting behavior, suggesting their suitability for applications in controlling optical power (Naseema et al., 2010).
Antimycobacterial Activities
Research into hydrazones derived from 4-aminobenzoic acid has revealed compounds with significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications. One compound, in particular, showed more than 90% inhibition against M. tuberculosis H37Rv in preliminary screenings, highlighting the antimycobacterial potential of these derivatives (Ş. Küçükgüzel et al., 1999).
Synthesis Methodologies
Studies have also focused on the synthesis and reactions of compounds containing the nitrofuran ring, exploring various methods for creating derivatives with potential biological activities. These methodologies provide a foundation for further chemical modifications and the exploration of new therapeutic agents (Tadashi. Sasaki et al., 1971).
properties
IUPAC Name |
N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O7/c1-26(2,3)17-27(4,5)18-10-12-24(22(14-18)31(35)36)37-16-25(32)29-28-15-19-11-13-23(38-19)20-8-6-7-9-21(20)30(33)34/h6-15H,16-17H2,1-5H3,(H,29,32)/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBSYMFVPLHLP-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5590974.png)
![1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5590983.png)
![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5590990.png)
![5-(3-pyridinyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591003.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5591015.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5591023.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5591028.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5591031.png)
![N-[1-(cyclopropylsulfonyl)azepan-3-yl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5591034.png)
![5-cyclopropyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1,3,4-oxadiazol-2-amine](/img/structure/B5591038.png)
![{4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5591039.png)
![1-{3-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-methyl-1H-benzimidazole](/img/structure/B5591056.png)